molecular formula C10H12ClN3O2 B5506944 1-(2-chloro-5-nitrophenyl)piperazine

1-(2-chloro-5-nitrophenyl)piperazine

Cat. No.: B5506944
M. Wt: 241.67 g/mol
InChI Key: MXEGLLSIGXCAKD-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)piperazine is a piperazine derivative featuring a chloronitrophenyl substituent. The compound’s structure includes a piperazine ring linked to a phenyl group substituted with chlorine (Cl) at the ortho position (C2) and a nitro group (NO₂) at the para position (C5). This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, pharmacological activity, and environmental stability.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEGLLSIGXCAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrophenyl)piperazine typically involves the reaction of 2-chloro-5-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 1-(2-amino-5-nitrophenyl)piperazine when using an amine nucleophile.

    Reduction: 1-(2-chloro-5-aminophenyl)piperazine is formed when the nitro group is reduced.

    Oxidation: Oxidized derivatives, although specific products depend on the oxidizing agent and conditions used.

Scientific Research Applications

1-(2-chloro-5-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its role in modifying the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of various chemical products, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties. Key analogs include:

Compound Substituents Key Properties/Activities Reference
1-(3-Chlorophenyl)piperazine (mCPP) Cl at meta (C3) - 5-HT1B/1C receptor agonist; suppresses locomotor activity in rats.
- Moderate antitumor activity (GP < 80% in cancer cell lines).
1-(4-Chlorophenyl)piperazine Cl at para (C4) - Cytotoxic against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC₅₀: 5–20 µM).
- Lower metabolic stability due to unhindered oxidation sites.
1-(2-Nitrophenyl)piperazine NO₂ at ortho (C2) - Used in benzimidazole synthesis (e.g., anticonvulsant derivatives).
- Electron-withdrawing NO₂ group enhances oxidative stability compared to Cl-substituted analogs.
1-(2-Chloro-5-nitrophenyl)piperazine Cl (C2) + NO₂ (C5) - Expected higher oxidative stability due to NO₂’s electron-withdrawing effect.
- Potential dual functionality: Cl for lipophilicity, NO₂ for electrophilic reactivity.

Key Observations :

  • Chlorine Position : Meta-Cl (mCPP) enhances 5-HT receptor binding but reduces antitumor activity compared to para-Cl derivatives .
  • Nitro Group: Ortho-NO₂ (as in 1-(2-nitrophenyl)piperazine) improves metabolic stability by resisting MnO₂-mediated oxidation . In this compound, the para-NO₂ may further stabilize the molecule by delocalizing electron density.

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